molecular formula C10H15NO B13329303 (5-Cyclopentylfuran-2-yl)methanamine

(5-Cyclopentylfuran-2-yl)methanamine

Katalognummer: B13329303
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: AMPLDXRXPJMENZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopentylfuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a cyclopentyl group and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopentylfuran-2-yl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopentylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Cyclopentylfuran-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: It is utilized in the development of new catalysts and intermediates for various chemical processes.

Wirkmechanismus

The mechanism of action of (5-Cyclopentylfuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Phenylfuran-2-yl)methanamine: Similar structure with a phenyl group instead of a cyclopentyl group.

    (5-Methylfuran-2-yl)methanamine: Similar structure with a methyl group instead of a cyclopentyl group.

Uniqueness

(5-Cyclopentylfuran-2-yl)methanamine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

(5-cyclopentylfuran-2-yl)methanamine

InChI

InChI=1S/C10H15NO/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-6,8H,1-4,7,11H2

InChI-Schlüssel

AMPLDXRXPJMENZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2=CC=C(O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.